

A Comparative Guide to the Spectroscopic Properties of Bromotriethylsilane and Other Trialkylsilyl Bromides

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Compound of Interest

Compound Name: Bromotriethylsilane

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of reagents is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for **bromotriethylsilane** and two common alternatives: bromotrimethylsilane and bromo-tert-butyltrimethylsilane. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers objective insights into their performance and structural attributes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **bromotriethylsilane** and its alternatives. This side-by-side comparison facilitates the differentiation of these compounds based on their unique spectral fingerprints.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Bromotriethylsilane	~1.1 (t)	Triplet	9H	-CH ₃
~1.2 (q)	Quartet	6H	-CH ₂ -	
Bromotrimethylsilane	~0.4	Singlet	9H	-CH ₃
Bromo-tert-butyl dimethylsilane	~0.3	Singlet	6H	-Si(CH ₃) ₂
~1.0	Singlet	9H	-C(CH ₃) ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Assignment
Bromotriethylsilane	~8.0	-CH ₃
~9.5	-CH ₂ -	
Bromotrimethylsilane	~2.5	-CH ₃
Bromo-tert-butyl dimethylsilane	~-3.0	-Si(CH ₃) ₂
~25.5	-C(CH ₃) ₃	
~18.0	-C(CH ₃) ₃	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Bromotriethylsilane	~2950-2850	C-H stretch
~1460, 1380	C-H bend	
~1250	Si-CH ₂	
~740	Si-C stretch	
Bromotrimethylsilane	~2960-2850	C-H stretch
~1410	C-H bend	
~1250	Si-CH ₃ symmetric bend	
~840	Si-C stretch	
Bromo-tert-butyldimethylsilane	~2960-2860	C-H stretch
~1470, 1365	C-H bend	
~1255	Si-CH ₃	
~830	Si-C stretch	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Bromotriethylsilane	194/196 (M ⁺)	165/167 ([M-C ₂ H ₅] ⁺), 115 ([Si(C ₂ H ₅) ₃] ⁺)
Bromotrimethylsilane	152/154 (M ⁺)	137/139 ([M-CH ₃] ⁺), 73 ([Si(CH ₃) ₃] ⁺)
Bromo-tert-butyldimethylsilane	194/196 (M ⁺)	137/139 ([M-C(CH ₃) ₃] ⁺), 57 ([C(CH ₃) ₃] ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (**bromotriethylsilane**, bromotrimethylsilane, or bromo-tert-butyltrimethylsilane) is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) within an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^1H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ^{13}C NMR, a wider spectral width (e.g., -10 to 220 ppm) is used with a longer relaxation delay (2-5 seconds) and a larger number of scans to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

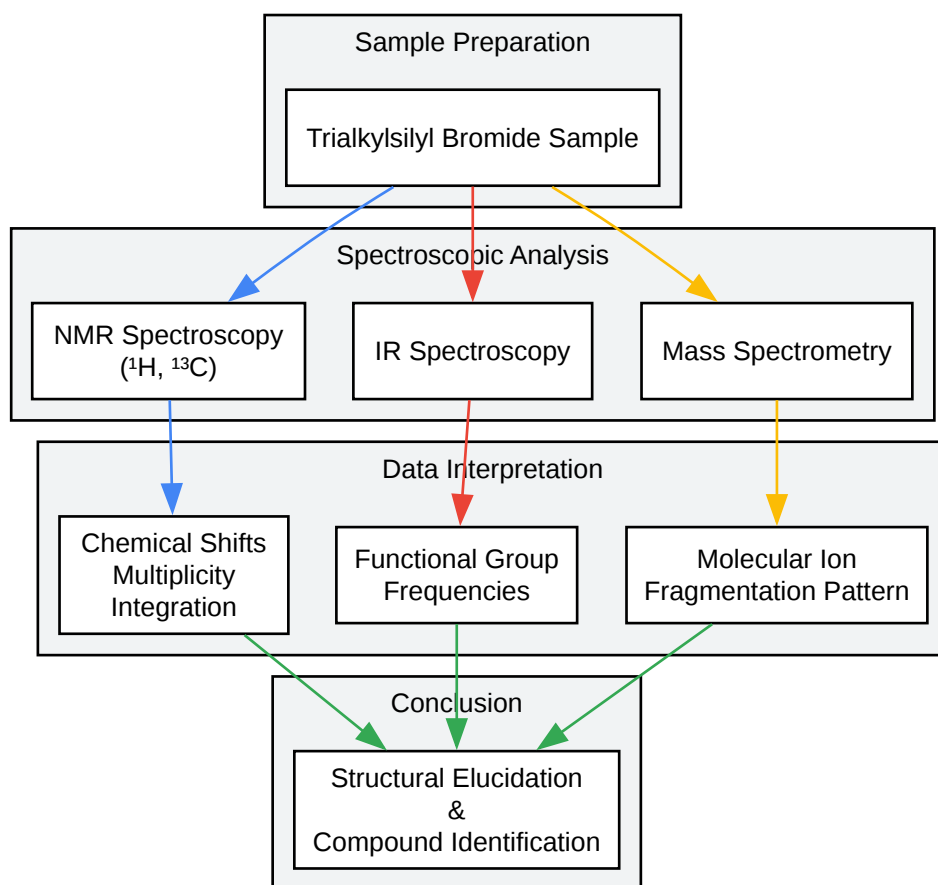
For liquid samples such as the trialkylsilyl bromides discussed, the attenuated total reflectance (ATR) technique is a convenient method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, leading to the formation of a molecular ion and various fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a trialkylsilyl bromide.



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Caption: Workflow for Spectroscopic Analysis of Trialkylsilyl Bromides.

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